Predicted TRPC6 Inhibitory Potency Versus the N-(2-Methylthiophenyl) Analog
A closely related analog, 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide, has been specifically described as a potent and selective TRPC6 inhibitor, serving as a key comparator . While quantitative TRPC6 IC₅₀ data for the target compound are not publicly disclosed, structural-activity relationship (SAR) trends from the TRPC6 patent family indicate that N-aryl substitution profoundly influences channel blockade potency . The replacement of the 2-methylthiophenyl group with a 2-methoxyphenethyl chain represents a fundamental pharmacophoric change, predicted to alter both potency and subtype selectivity.
| Evidence Dimension | TRPC6 inhibitory activity (predicted) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide (described as a potent and selective TRPC6 inhibitor) |
| Quantified Difference | Qualitative difference: 2-methoxyphenethyl vs. 2-methylthiophenyl pharmacophore |
| Conditions | Cell-based TRPC6 ion channel assays (inferred from patent family) |
Why This Matters
Procurement of the specific 2-methoxyphenethyl analog is essential for exploring a distinct chemical space within the TRPC6 inhibitor scaffold, potentially offering differentiated ion channel modulation profiles.
